Cas no 60186-30-3 (4,6-difluoro-1H-imidazo[4,5-c]pyridine)
![4,6-difluoro-1H-imidazo[4,5-c]pyridine structure](https://ja.kuujia.com/scimg/cas/60186-30-3x500.png)
4,6-difluoro-1H-imidazo[4,5-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 4,6-difluoro-3H-Imidazo[4,5-c]pyridine
- 4,6-difluoro-1H-imidazo[4,5-c]pyridine
- 3,5-difluoro-4,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene
- 4,6-difluoro-1(3)H-imidazo[4,5-c]pyridine
- 4,6-difluoroimidazo[4,5-c]pyridine
- AC1NSCR6
- CTK2F6759
- NSC264049
- SureCN6313592
- AS-79078
- CS-0310439
- 3H-IMidazo[4,5-c]pyridine, 4,6-difluoro-
- 60186-30-3
- DTXSID60418420
- SCHEMBL6313592
- NSC-264049
- MFCD20617367
-
- MDL: MFCD20617367
- インチ: InChI=1S/C6H3F2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
- InChIKey: WLJHZCGFXLCVAS-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=C(N=C1F)F)N=CN2
計算された属性
- せいみつぶんしりょう: 155.02959
- どういたいしつりょう: 155.02950343g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57
- LogP: 1.23610
4,6-difluoro-1H-imidazo[4,5-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02452-1g |
4,6-difluoro-3H-imidazo[4,5-c]pyridine |
60186-30-3 | 95%% | 1g |
$643 | 2023-09-07 | |
Chemenu | CM270478-250mg |
4,6-Difluoro-1H-imidazo[4,5-c]pyridine |
60186-30-3 | 95% | 250mg |
$*** | 2023-03-31 | |
Chemenu | CM270478-1g |
4,6-Difluoro-1H-imidazo[4,5-c]pyridine |
60186-30-3 | 95% | 1g |
$790 | 2021-08-18 | |
eNovation Chemicals LLC | D656079-1G |
4,6-difluoro-1H-imidazo[4,5-c]pyridine |
60186-30-3 | 97% | 1g |
$440 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5466-250MG |
4,6-difluoro-1H-imidazo[4,5-c]pyridine |
60186-30-3 | 97% | 250MG |
¥ 1,412.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5466-500MG |
4,6-difluoro-1H-imidazo[4,5-c]pyridine |
60186-30-3 | 97% | 500MG |
¥ 1,881.00 | 2023-04-03 | |
eNovation Chemicals LLC | D656079-500MG |
4,6-difluoro-1H-imidazo[4,5-c]pyridine |
60186-30-3 | 97% | 500mg |
$295 | 2024-07-21 | |
abcr | AB514305-500mg |
4,6-Difluoro-1H-imidazo[4,5-c]pyridine; . |
60186-30-3 | 500mg |
€527.50 | 2023-09-02 | ||
eNovation Chemicals LLC | D656079-100mg |
4,6-difluoro-1H-imidazo[4,5-c]pyridine |
60186-30-3 | 97% | 100mg |
$140 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381109-1g |
4,6-Difluoro-1h-imidazo[4,5-c]pyridine |
60186-30-3 | 98% | 1g |
¥5137.00 | 2024-05-07 |
4,6-difluoro-1H-imidazo[4,5-c]pyridine 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
4,6-difluoro-1H-imidazo[4,5-c]pyridineに関する追加情報
4,6-Difluoro-3H-Imidazo[4,5-c]pyridine: A Comprehensive Overview
4,6-Difluoro-3H-Imidazo[4,5-c]pyridine, also known by its CAS registry number CAS No. 60186-30-3, is a heterocyclic aromatic compound with significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the imidazopyridine family, which has been extensively studied due to its unique electronic properties and potential applications in drug design. The structure of 4,6-difluoro-3H-imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring system with two fluorine atoms at the 4 and 6 positions, contributing to its distinct chemical behavior.
The synthesis of 4,6-difluoro-3H-imidazo[4,5-c]pyridine has been explored through various methodologies. Recent studies have focused on optimizing the reaction conditions to achieve higher yields and better purity. One notable approach involves the cyclization of appropriately substituted precursors under thermal or catalytic conditions. For instance, researchers have employed microwave-assisted synthesis to accelerate the reaction process while maintaining control over the product's stereochemistry. These advancements highlight the importance of sustainable and efficient synthetic strategies in modern organic chemistry.
In terms of chemical properties, 4,6-difluoro-3H-imidazo[4,5-c]pyridine exhibits strong fluorescence under UV light due to its conjugated π-system. This property makes it a promising candidate for applications in optoelectronics and sensing technologies. Recent experiments have demonstrated its potential as a fluorescent probe for detecting metal ions in aqueous solutions. The fluorine atoms at the 4 and 6 positions play a critical role in modulating the compound's electronic properties, making it highly sensitive to environmental changes.
The biological activity of 4,6-difluoro-3H-imidazo[4,5-c]pyridine has also been a subject of intense research. Studies have shown that this compound possesses moderate anti-inflammatory and antioxidant properties, which could be harnessed in the development of new therapeutic agents. Moreover, its ability to inhibit certain enzymes associated with neurodegenerative diseases has been reported in recent literature. These findings underscore the potential of imidazopyridines as a scaffold for drug discovery.
The structural versatility of 4,6-difluoro-3H-imidazo[4,5-c]pyridine allows for further functionalization to explore its full range of applications. For example, researchers have attached various substituents to the imidazole ring to enhance its bioavailability or target specific biological pathways. These modifications are expected to expand the scope of this compound in both academic and industrial settings.
In conclusion, 4,6-difluoro-3H-imidazo[4,5-c]pyridine, with its unique chemical structure and diverse functional properties, continues to be a focal point in contemporary research. Its role as a versatile building block in organic synthesis and its potential applications in medicine and technology make it an intriguing subject for further investigation.
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